4,7-Dimethoxy-1-naphthaldehyde

Overview

Description

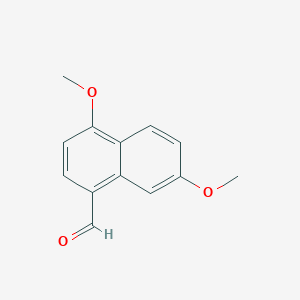

4,7-Dimethoxy-1-naphthaldehyde is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . It is characterized by the presence of two methoxy groups attached to a naphthalene ring, along with an aldehyde functional group. This compound is typically found in the form of a white to brown powder or crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-1-naphthaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4,7-dimethoxynaphthalene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the formylating agent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-1-naphthaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: 4,7-Dimethoxy-1-naphthoic acid

Reduction: 4,7-Dimethoxy-1-naphthylmethanol

Substitution: Various substituted naphthaldehydes depending on the nucleophile used.

Scientific Research Applications

4,7-Dimethoxy-1-naphthaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-1-naphthaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to their active sites. In medicinal chemistry, it may interact with cellular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 4-Methoxy-1-naphthaldehyde

- 7-Methoxy-1-naphthaldehyde

- 4,7-Dihydroxy-1-naphthaldehyde

Uniqueness

4,7-Dimethoxy-1-naphthaldehyde is unique due to the presence of two methoxy groups at specific positions on the naphthalene ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect its solubility, stability, and overall chemical behavior compared to similar compounds .

Biological Activity

4,7-Dimethoxy-1-naphthaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and data tables.

Chemical Structure and Synthesis

This compound features methoxy groups at the 4th and 7th positions of the naphthalene ring, which influence its electronic properties and biological reactivity. The synthesis typically involves the reaction of naphthalene derivatives with methanol under acidic conditions or through oxidation processes involving aldehydes.

Biological Activity

The biological activities of this compound have been investigated across various studies, revealing promising results in several areas:

- Anticancer Properties : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it inhibits cell growth with an EC50 value in the low micromolar range, suggesting potential as an anticancer agent .

- Antileishmanial Activity : This compound has shown activity against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro studies reported EC50 values ranging from 0.8 to 10 μM, indicating its efficacy against intracellular amastigotes with a favorable selectivity index (SI) compared to human cells .

- Topoisomerase Inhibition : Topoisomerases are essential enzymes in DNA replication and transcription. This compound has been evaluated for its inhibitory effects on Topoisomerase I, showing potential to disrupt DNA processes in cancer cells .

Data Table of Biological Activities

| Biological Activity | Target | EC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Low micromolar | Not specified |

| Antileishmanial | L. donovani | 0.8 - 10 | >250 |

| Topoisomerase Inhibition | Topoisomerase I | Not specified | Not specified |

Case Studies

- Anticancer Studies : A study utilized various concentrations of this compound on different cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis observed at higher concentrations .

- Leishmaniasis Treatment : In a comparative study of several naphthalene derivatives, this compound was among the most effective compounds tested against L. donovani. The study highlighted its low toxicity towards human cells while maintaining potent activity against the parasite .

- Mechanistic Insights : Research into the mechanism of action revealed that this compound interferes with DNA topology by inhibiting Topoisomerase I activity, leading to increased DNA strand breaks in treated cells .

Q & A

Q. What are the optimal synthetic routes for 4,7-Dimethoxy-1-naphthaldehyde, and how do reaction conditions influence yield?

Basic Research Focus

The synthesis of this compound typically involves formylation of a pre-functionalized naphthalene core. A common method includes:

- Formylation : Reacting 4,7-dimethoxynaphthalene with a formylating agent (e.g., dichloromethyl methyl ether) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Reaction Optimization : Low temperatures (0–5°C) minimize side reactions, while purification via recrystallization or column chromatography ensures high purity (>95%) .

Key Variables : - Catalyst choice (AlCl₃ vs. FeCl₃) affects regioselectivity.

- Solvent polarity (e.g., dichloromethane vs. toluene) influences reaction rate and byproduct formation.

Q. How does the electronic effect of 4,7-dimethoxy substitution influence the reactivity of 1-naphthaldehyde in electrophilic aromatic substitution (EAS)?

Advanced Research Focus

The two methoxy groups at positions 4 and 7 exert strong electron-donating effects, directing EAS to the ortho and para positions of the aldehyde group. Comparative studies with mono-methoxy derivatives (e.g., 4-Methoxy-1-naphthaldehyde) show:

- Enhanced Reactivity : The dimethoxy structure increases electron density, accelerating reactions like nitration or bromination .

- Regioselectivity : Substitution occurs preferentially at position 2 (see table below).

| Compound | Substituent Positions | Reactivity in EAS | Major Product |

|---|---|---|---|

| This compound | 4-OCH₃, 7-OCH₃ | High | 2-Nitro derivative |

| 4-Methoxy-1-naphthaldehyde | 4-OCH₃ | Moderate | 2-Bromo derivative |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Focus

- ¹H/¹³C NMR : Distinct methoxy proton signals at δ 3.8–4.0 ppm and aldehyde protons at δ 10.2–10.5 ppm confirm substitution patterns .

- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of methoxy) .

- Mass Spectrometry : Molecular ion peak at m/z 216.2 (C₁₃H₁₂O₃) with fragmentation patterns indicating loss of methoxy groups .

Q. What role does this compound play in enzyme kinetics studies, particularly with alcohol dehydrogenase (ADH)?

Advanced Research Focus

The compound acts as a fluorogenic substrate for ADH due to its aldehyde moiety and methoxy-enhanced fluorescence:

- Mechanism : ADH reduces the aldehyde to a fluorescent alcohol (4,7-Dimethoxy-1-naphthalenemethanol), enabling real-time monitoring of enzyme activity .

- Experimental Design :

- Kinetic Assays : Measure fluorescence intensity (λex = 350 nm, λem = 450 nm) under varying substrate concentrations.

- Data Analysis : Use Lineweaver-Burk plots to calculate Km and Vmax .

Q. How can researchers resolve contradictions in reported toxicity profiles of naphthaldehyde derivatives?

Advanced Research Focus

Discrepancies in toxicity data (e.g., between in vitro and in vivo studies) require:

- Methodological Harmonization : Standardize assay conditions (e.g., cell lines, exposure duration) .

- Metabolite Analysis : Use LC-MS to identify toxic intermediates (e.g., epoxides) formed during metabolic degradation .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 1-Naphthaldehyde) to isolate methoxy-specific effects .

Q. What strategies enhance the stability of this compound in long-term storage?

Basic Research Focus

- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated degradation .

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .

Q. How does this compound compare to other fluorogenic aldehydes in probe development?

Advanced Research Focus

Q. What computational methods predict the environmental fate of this compound?

Advanced Research Focus

Properties

IUPAC Name |

4,7-dimethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-10-4-5-11-12(7-10)9(8-14)3-6-13(11)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAODEUKHYBIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584471 | |

| Record name | 4,7-Dimethoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90381-44-5 | |

| Record name | 4,7-Dimethoxy-1-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90381-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dimethoxy-1-napthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.